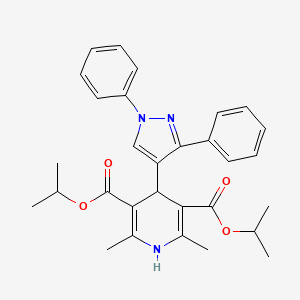
Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . The reaction conditions typically involve the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, benzoyl chloride, and hydroxylamine hydrochloride . Major products formed from these reactions include hydrazide derivatives, imidazolone derivatives, and oxadiazole derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promising cytotoxic activity against human breast cancer cell lines . Additionally, it has been evaluated for its antimicrobial and antifungal activities . The compound’s unique structure and biological properties make it a valuable candidate for further research in drug discovery and development.
Mechanism of Action
The mechanism of action of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound’s ability to bind to and inhibit specific enzymes and receptors is a key aspect of its biological activity.
Comparison with Similar Compounds
Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared to other pyrazole derivatives such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione and (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through the Hantzsch reaction, a well-established method for producing 1,4-dihydropyridine derivatives. The reaction involves the condensation of diethyl malonate with appropriate aldehydes and amines under acidic conditions to yield the desired pyridine derivatives. The presence of the pyrazole moiety enhances the biological profile of the resulting compound.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the electron-rich nature of the pyrazole ring which can effectively scavenge free radicals and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-kB) activation .
Antimicrobial Activity
The compound has shown promising results against a range of bacterial and fungal strains. Its antimicrobial properties are believed to arise from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The pyrazole moiety is known to interact with various cellular targets involved in cell cycle regulation and apoptosis pathways .
The biological activity of this compound is largely influenced by its structural features:
- Pyrazole Ring : Contributes to antioxidant and anti-inflammatory activities.
- Dihydropyridine Structure : Enhances interaction with biological targets due to its electron density.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2023) | Investigated antioxidant properties using DPPH assay | Confirmed significant free radical scavenging activity |
| Study B (2022) | Assessed anti-inflammatory effects on macrophages | Showed reduced cytokine levels in treated cells |
| Study C (2021) | Evaluated antimicrobial efficacy against E. coli | Demonstrated effective inhibition at low concentrations |
Properties
Molecular Formula |
C30H33N3O4 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
dipropan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H33N3O4/c1-18(2)36-29(34)25-20(5)31-21(6)26(30(35)37-19(3)4)27(25)24-17-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h7-19,27,31H,1-6H3 |
InChI Key |
FGUCQPHZTIQEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















